
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide, also known as Compound A, is a chemical compound that has been the subject of significant scientific research due to its potential applications in the pharmaceutical industry. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for drug development.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with theAndrogen receptor and Collagenase 3 . These targets play crucial roles in various biological processes, including hormone signaling and tissue remodeling, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their targets . This inhibition could lead to changes in cellular processes regulated by these targets.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of the compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A is its broad range of potential applications in the pharmaceutical industry. It has been found to have anti-tumor, anti-inflammatory, and neuroprotective properties, making it an attractive target for drug development. Additionally, it has been shown to have relatively low toxicity in animal studies. However, one limitation of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A. One area of interest is its potential applications in the treatment of diabetes. Further studies are needed to better understand its effects on glucose metabolism and insulin sensitivity. Additionally, research on the mechanisms of action of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A may lead to the identification of new drug targets for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, the development of more efficient synthesis methods for 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A may enable its use in a wider range of experimental settings.
Métodos De Síntesis
The synthesis of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide involves the reaction of 4-fluoroaniline and 2-methoxypyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, it has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In the field of neuroscience, 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-4-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-18-10-6-7-16-13(11(10)12(15)17)19-9-4-2-8(14)3-5-9/h2-7H,1H3,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXLOVTUBXRQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

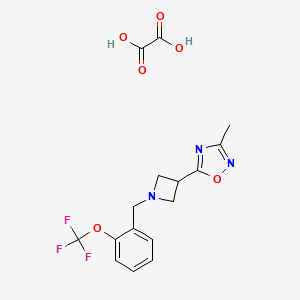
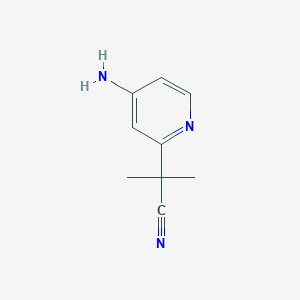

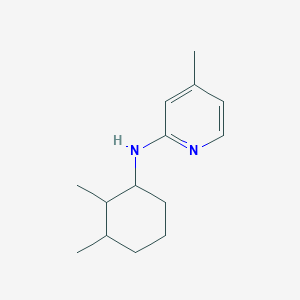

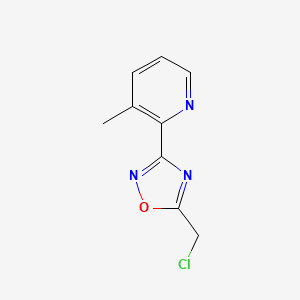
![6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2394872.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2394874.png)
![6-Hydroxy-11-(pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2394875.png)
![methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2394876.png)
![3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2394879.png)
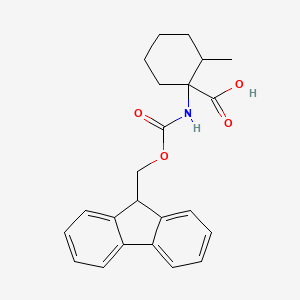
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)
